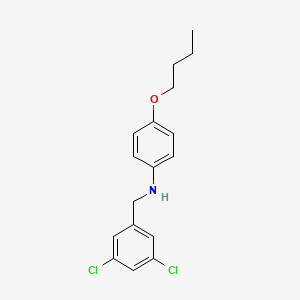
3-(Isopentyloxy)-N-(3-isopropoxybenzyl)aniline
Vue d'ensemble
Description
3-(Isopentyloxy)-N-(3-isopropoxybenzyl)aniline (IPO-NIPOB) is an organic compound composed of a benzene ring with an amine group and an isopropoxy group. It is a versatile compound that has been used for a variety of applications in the scientific research community. The compound has been studied for its potential to act as a synthetic intermediate, as a reagent for organic synthesis, and as a bioactive compound with potential therapeutic applications.
Applications De Recherche Scientifique
Supramolecular Aggregation Patterns
- In the realm of molecular structures, compounds such as 2-iodo-N-(3-nitrobenzyl)aniline and its isomers demonstrate distinct patterns of supramolecular aggregation, involving hydrogen bonds and aromatic interactions. These patterns are essential for understanding complex molecular interactions and designing new materials with specific properties (Glidewell et al., 2002).
Practical Synthesis Processes
- The development of practical synthesis processes for aniline derivatives, such as 3-chloro-4-(3-fluorobenzyloxy) aniline, highlights the significance of these compounds in industrial production. The process features cost-effective materials, robustness, and minimal waste, making it suitable for large-scale production (Zhang Qingwen, 2011).
Photoisomerization Studies
- The ultrafast photoisomerization of N-(2-methoxybenzylidene)aniline, a process vital in photochemistry, has been thoroughly investigated. Understanding the dynamics of such isomerizations can contribute to the development of photo-responsive materials (Gao & Wang, 2021).
Spectroscopic Identification
- Spectroscopic techniques have been employed to identify different isomers of protonated aniline, which is fundamental in the study of molecular structures and interactions (Pasker et al., 2006).
Intramolecular Proton Transfer in Polymers
- Research on Schiff bases like salicylideneanil structures in polyurethane cationomers reveals insights into intramolecular proton transfers, a key process in various chemical reactions and potential applications in fluorescent materials (Buruianǎ et al., 2005).
Enhanced Redox Activity in Copolymers
- The synthesis of copolymers, such as poly(aniline-co-3-amino-4-hydroxybenzoic acid), demonstrates enhanced redox activity, important in the field of electrochemistry and potential applications in energy storage and sensors (Chen et al., 2013).
Vibrational Effects and Hydrogen Bonding in Crystal Growth
- Studies on the vibrational properties and effects of hydrogen bonding in compounds like 4-Methoxy-N-(Nitrobenzylidene)-Aniline are crucial in understanding crystal growth and molecular interactions, with implications in materials science and pharmaceuticals (Subi et al., 2022).
Solvent-Dependent Polymorphism
- The phenomenon of solvent-dependent polymorphism in isomeric N-(nitrobenzylidene)iodoanilines provides insights into how different solvents can influence the crystalline forms of a compound, which is significant in drug formulation and material science (Ferguson et al., 2005).
Propriétés
IUPAC Name |
3-(3-methylbutoxy)-N-[(3-propan-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-16(2)11-12-23-20-9-6-8-19(14-20)22-15-18-7-5-10-21(13-18)24-17(3)4/h5-10,13-14,16-17,22H,11-12,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKBHAUMCYTYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)NCC2=CC(=CC=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isopentyloxy)-N-(3-isopropoxybenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



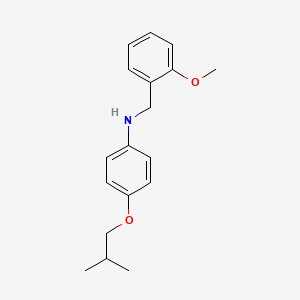
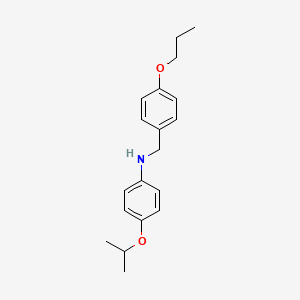
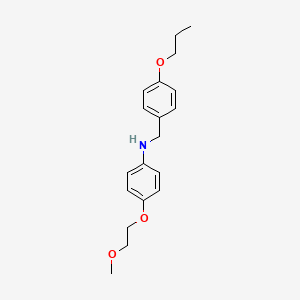
![3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline](/img/structure/B1385522.png)
![N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline](/img/structure/B1385523.png)
![N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline](/img/structure/B1385525.png)
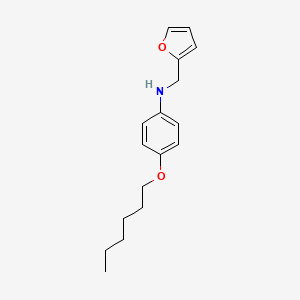
![N-[4-(Tert-butyl)benzyl]cyclopentanamine](/img/structure/B1385528.png)

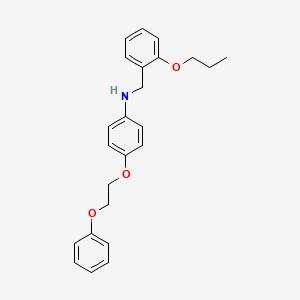

![N-[2-(4-Chlorophenoxy)ethyl]-2-isopropylaniline](/img/structure/B1385535.png)
![N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine](/img/structure/B1385537.png)
